1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE
Overview
Description
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an isobenzofuran ring, and a carboxamide functional group. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE typically involves multiple steps, including the formation of the isobenzofuran ring and the introduction of the fluorophenyl group. One common synthetic route involves the following steps:
Formation of the Isobenzofuran Ring: This step often involves the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, using a fluorobenzene derivative and an appropriate acylating agent.
Formation of the Carboxamide Group: The final step involves the conversion of the intermediate product to the carboxamide derivative through amidation reactions, typically using ammonia or an amine under suitable conditions
Chemical Reactions Analysis
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Scientific Research Applications
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth .
Comparison with Similar Compounds
1-(4-FLUOROPHENYL)-1,3-DIHYDRO-3-OXO-5-ISOBENZOFURANCARBOXAMIDE can be compared with other similar compounds, such as:
Fluorinated Pyrazoles: These compounds also contain a fluorophenyl group and exhibit similar biological activities, including antimicrobial and anticancer properties.
Indole Derivatives: Indole derivatives share structural similarities and are known for their diverse biological activities, including antiviral and anti-inflammatory effects.
Oxadiazole Derivatives: These compounds have a similar heterocyclic structure and are used in various applications, including medicinal chemistry and material science .
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-oxo-1H-2-benzofuran-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-10-4-1-8(2-5-10)13-11-6-3-9(14(17)18)7-12(11)15(19)20-13/h1-7,13H,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPFXMISWZNCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)C(=O)N)C(=O)O2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675908 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372941-46-3 | |
Record name | 1-(4-Fluorophenyl)-3-oxo-1,3-dihydro-2-benzofuran-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90675908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.